molecular formula C12H11N3O2 B6635289 2-(Benzylamino)pyrimidine-4-carboxylic acid

2-(Benzylamino)pyrimidine-4-carboxylic acid

Cat. No.: B6635289
M. Wt: 229.23 g/mol
InChI Key: BZPSQMRLFMAUIE-UHFFFAOYSA-N
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Description

2-(Benzylamino)pyrimidine-4-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring with a benzylamino group at the 2-position and a carboxylic acid group at the 4-position. Pyrimidines are known for their wide range of pharmacological activities, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects .

Properties

IUPAC Name

2-(benzylamino)pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-11(17)10-6-7-13-12(15-10)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPSQMRLFMAUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=CC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)pyrimidine-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Benzylamino)pyrimidine-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antibacterial, and antiviral activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, its anti-inflammatory effects may be attributed to the inhibition of prostaglandin E2 production and the suppression of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylamino)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylamino group and the carboxylic acid group allows for diverse chemical reactivity and potential pharmacological activities .

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